molecular formula C5H4N4O2 B3021893 Hypoxanthine 3-N-oxide CAS No. 55402-91-0

Hypoxanthine 3-N-oxide

Cat. No. B3021893
CAS RN: 55402-91-0
M. Wt: 152.11 g/mol
InChI Key: RVVZOZMPKROZAR-UHFFFAOYSA-N
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Description

Hypoxanthine 3-N-oxide is a chemical compound with the molecular formula C5H4N3[N+]O [O-] and a molecular weight of 152.113 . It is a major component of Schreckstoff, an alarm pheromone found in fish .


Synthesis Analysis

The synthetic substance hypoxanthine 3-N-oxide has been shown to elicit alarm reactions in fish species belonging to the Osteriophysan superorder . The substance has been used in research to induce fear responses in zebrafish in a precisely controlled manner .


Molecular Structure Analysis

The InChI string for Hypoxanthine 3-N-oxide is InChI=1S/C5H4N4O2/c10-5-3-4 (7-1-6-3)9 (11)2-8-5/h1-2H, (H,6,7) (H,8,10) . This indicates that the hydrogen attached to the nitrogen at position 3 is replaced by a hydroxy group .


Chemical Reactions Analysis

Hypoxanthine 3-N-oxide has been shown to induce species-typical fear reactions in zebrafish, increasing the number of erratic movement episodes and jumps . This suggests that the compound interacts with the nervous system of the fish to trigger these responses.

Scientific Research Applications

Component of Schreckstoff

Hypoxanthine 3-N-oxide is a major component of Schreckstoff, an alarm pheromone found in fish . When a fish is injured, this pheromone is released into the water, alerting nearby fish to the presence of danger.

Role in Metabolism

As a metabolite, Hypoxanthine 3-N-oxide plays a role in various biological processes . Metabolites are intermediates or products of metabolism, the set of life-sustaining chemical reactions in organisms.

Use in Sensor Development

Recent progress in nanomaterial-based electrochemical and optical sensors for hypoxanthine and xanthine, which are produced as part of purine metabolism and are precursors of uric acid, has been reported . Hypoxanthine 3-N-oxide, being a related compound, could potentially be used in the development of such sensors.

Role in Chemical Synthesis

Hypoxanthine 3-N-oxide can be synthesized from 6-alkoxypurines by direct oxidation with hydrogen peroxide in aqueous acetic acid . This synthesis process could potentially be used in various chemical research applications.

Future Directions

Research into the use of Hypoxanthine 3-N-oxide in the study of fear responses in fish is ongoing . Additionally, progress has been made in the development of nanomaterial-based electrochemical and optical sensors for hypoxanthine and xanthine, which could have implications for the detection and study of Hypoxanthine 3-N-oxide .

properties

IUPAC Name

3-hydroxy-7H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-5-3-4(7-1-6-3)9(11)2-8-5/h1-2,11H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVZOZMPKROZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)N=CN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941530
Record name 3-Hydroxy-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hypoxanthine 3-N-oxide

CAS RN

19765-65-2
Record name Hypoxanthine 3-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019765652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYPOXANTHINE 3-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ7007M0B0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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